molecular formula C11H24ClN B8626321 N,N-Di-tert-butyl-3-chloropropan-1-amine CAS No. 405519-57-5

N,N-Di-tert-butyl-3-chloropropan-1-amine

Cat. No.: B8626321
CAS No.: 405519-57-5
M. Wt: 205.77 g/mol
InChI Key: BVHLJZJKNJDMJM-UHFFFAOYSA-N
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Description

N,N-Di-tert-butyl-3-chloropropan-1-amine is a useful research compound. Its molecular formula is C11H24ClN and its molecular weight is 205.77 g/mol. The purity is usually 95%.
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Properties

CAS No.

405519-57-5

Molecular Formula

C11H24ClN

Molecular Weight

205.77 g/mol

IUPAC Name

N-tert-butyl-N-(3-chloropropyl)-2-methylpropan-2-amine

InChI

InChI=1S/C11H24ClN/c1-10(2,3)13(9-7-8-12)11(4,5)6/h7-9H2,1-6H3

InChI Key

BVHLJZJKNJDMJM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N(CCCCl)C(C)(C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a stirred suspension of K2CO3 (200 g, 1.5 mole) in cyclohexane 200 mL and 1-bromo-3-chloropropane (540 gms, 3.4 mole) is added dropwise over a period of 1 h at 20° C. di-t-butyl amine (289 g, 2.24 mole). After complete addition the reaction is allowed to stir for an additional 20 h. The crude reaction mixture is filtered and then washed with saturated NaCl (3×100 mL). The organic phase is extracted with 3N HCl (3×100 mL). The resulting aqueous phase, containing the desired product as the hydrochloric salt, is washed with hexanes (3×100 mL) to remove any residual BCP. The aqueous phase is subsequently basified with 50 wt % NaOH and extracted with cyclohexane (3×100 mL). After solvent removal 234 g (51% yield) of the title compound is isolated as a yellow oil.
Name
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
540 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
289 g
Type
reactant
Reaction Step Two
Yield
51%

Synthesis routes and methods II

Procedure details

To a stirred suspension of K2CO3 (200 g, 1.5 mole) in cyclohexane 200 mL and 1-bromo-3-chloropropane (540 gms, 3.4 mole) is added dropwise over a period of 1 h at 20C di-t-butyl amine (289 g, 2.24 mole). After complete addition the reaction is allowed to stir for an additional 20 h. The crude reaction mixture is filtered and then washed with saturated NaCl (3×100 mL). The organic phase is extracted with 3N HCl (3×100 mL). The resulting aqueous phase, containing the desired product as the hydrochloric salt, is washed with hexanes (3×100 mL) to remove any residual BCP. The aqueous phase is subsequently basified with 50 wt % NaOH and extracted with cyclohexane (3×100 mL). After solvent removal 234 g (51% yield) of the title compound is isolated as a yellow oil.
Name
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
540 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
[Compound]
Name
20C
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
289 g
Type
reactant
Reaction Step Two
Yield
51%

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